molecular formula C24H28ClNO3 B13788186 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate CAS No. 6606-07-1

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate

Cat. No.: B13788186
CAS No.: 6606-07-1
M. Wt: 413.9 g/mol
InChI Key: KFHGBFSJTGAPMS-UHFFFAOYSA-N
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Description

9-(2-Hydroxyethyl)-9-azabicyclo[3.3.1]nonane p-chlorobenzilate is a bicyclic tertiary amine derivative featuring a 9-azabicyclo[3.3.1]nonane core. This structure consists of a nitrogen atom at the bridgehead position, substituted with a 2-hydroxyethyl group, and a p-chlorobenzilate ester moiety. The bicyclo[3.3.1]nonane scaffold confers rigidity, which is critical for receptor binding and metabolic stability.

This compound is part of the broader "granatane" family of 9-azabicyclo[3.3.1]nonane derivatives, which are pharmacologically versatile due to their ability to interact with central nervous system (CNS) targets, including cholinergic receptors and kinases . Its synthesis likely involves Mannich-type reactions or cycloaddition strategies, as reported for analogous azabicyclic systems .

Properties

CAS No.

6606-07-1

Molecular Formula

C24H28ClNO3

Molecular Weight

413.9 g/mol

IUPAC Name

2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C24H28ClNO3/c25-20-14-12-19(13-15-20)24(28,18-6-2-1-3-7-18)23(27)29-17-16-26-21-8-4-9-22(26)11-5-10-21/h1-3,6-7,12-15,21-22,28H,4-5,8-11,16-17H2

InChI Key

KFHGBFSJTGAPMS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCCC(C1)N2CCOC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of the 9-Azabicyclo[3.3.1]nonane Core

The bicyclic amine core is synthesized via cyclization reactions starting from glutaraldehyde and amines under acidic conditions. A representative method, adapted from related compounds such as 9-azabicyclo[3.3.1]nonane derivatives, involves:

  • Condensation of glutaraldehyde with an amine (e.g., benzylamine) in aqueous acidic medium at controlled temperatures (0–10 °C).
  • Subsequent addition of acetone-1,3-dicarboxylic acid to form bicyclic intermediates.
  • Controlled pH adjustments and aging to complete cyclization.
  • Extraction and purification steps to isolate the bicyclic ketone intermediate.

This method yields the bicyclic ketone, which is then reduced to the corresponding alcohol using sodium borohydride in methanol at low temperature (0–5 °C), producing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol with high purity and yield (~89%).

Conversion to 9-Azabicyclo[3.3.1]non-3-ene and Hydrogenation

  • The alcohol intermediate is treated with concentrated sulfuric acid and heated to induce dehydration, forming the olefin 9-benzyl-9-azabicyclo[3.3.1]non-3-ene.
  • This olefin is then subjected to catalytic hydrogenation over palladium hydroxide on carbon under hydrogen pressure (50 psi) at 50 °C to remove the benzyl protecting group and saturate the double bond, yielding the desired 9-azabicyclo[3.3.1]nonane core.

Introduction of the 2-Hydroxyethyl Group

  • The free nitrogen of the bicyclic amine is alkylated with a 2-haloethanol derivative (e.g., 2-chloroethanol) or via reductive amination with glycolaldehyde to install the 2-hydroxyethyl substituent.
  • This step typically requires controlled conditions to avoid over-alkylation and side reactions.

Esterification with p-Chlorobenzilic Acid

  • The 2-hydroxyethyl-substituted bicyclic amine is esterified with p-chlorobenzilic acid or its activated derivatives (e.g., acid chlorides or anhydrides).
  • Esterification is performed under dehydrating conditions, often using coupling agents such as dicyclohexylcarbodiimide or via acid chloride intermediates.
  • Purification by chromatography or crystallization yields the final compound.

Data Tables Summarizing Key Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Glutaraldehyde + amine, acidic aqueous medium, 0–10 °C ~57% (ketone intermediate) Controlled pH and temperature critical
2 Reduction Sodium borohydride in methanol, 0–5 °C ~89% High purity product obtained
3 Dehydration Concentrated sulfuric acid, 100 °C, 20 h ~93% Olefin formation confirmed by HPLC
4 Hydrogenation Pd(OH)2/C catalyst, H2 (50 psi), 50 °C, 48 h ~90% Removal of benzyl protecting group
5 Alkylation (hydroxyethyl group introduction) 2-haloethanol or glycolaldehyde, base or reductive amination conditions Variable Requires optimization to prevent side reactions
6 Esterification p-Chlorobenzilic acid or derivative, coupling agents, dehydrating conditions Variable Purification by chromatography

Research Discoveries and Optimization Insights

  • The preparation of the bicyclic core has been extensively optimized to maximize yield and purity, with temperature and pH control being critical to avoid side reactions and polymerization.
  • Reduction with sodium borohydride provides a mild and selective method to convert the ketone intermediate to the corresponding alcohol without over-reduction.
  • Dehydration under sulfuric acid conditions efficiently forms the olefin intermediate, which is a key precursor for hydrogenation.
  • Hydrogenation using palladium hydroxide on carbon is effective for debenzylation and saturation of the olefin, providing the free bicyclic amine core.
  • Alkylation to introduce the hydroxyethyl substituent requires careful stoichiometric control and reaction monitoring to avoid multiple substitutions or degradation.
  • Esterification with p-chlorobenzilic acid derivatives benefits from coupling agents and anhydrous conditions to drive the reaction to completion and facilitate purification.

Chemical Reactions Analysis

Ester Hydrolysis Reactions

The p-chlorobenzilate ester group undergoes hydrolysis under acidic or basic conditions, yielding 9-(2-hydroxyethyl)-9-azabicyclo(3.3.1)nonane and p-chlorobenzilic acid.

Conditions Products Yield Catalysts/Notes
1M HCl, reflux, 4h9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane + p-chlorobenzilic acid85–92%Acid-catalyzed cleavage
0.5M NaOH, 60°C, 2hSodium p-chlorobenzilate + bicyclic amine alcohol78–84%Base-mediated saponification

Mechanistic studies indicate that the ester’s electron-withdrawing p-chloro group stabilizes the tetrahedral intermediate during hydrolysis.

Oxidation of the Hydroxyethyl Side Chain

The secondary alcohol in the hydroxyethyl substituent can be oxidized to a ketone under mild conditions.

Oxidizing Agent Conditions Product Efficiency
TEMPO/ABNO + O₂RT, 12h, CH₃CN9-(2-Ketoethyl)-9-azabicyclo(3.3.1)nonane90–95%
KMnO₄ (aq)0°C, 1h, pH 7Partial overoxidation to carboxylic acid40–55%

ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) shows superior catalytic efficiency compared to TEMPO due to reduced steric hindrance .

Amine Functionalization

The bicyclic amine participates in alkylation and acylation reactions, modifying its pharmacological activity.

Key Reactions:

  • Alkylation:
    Reacts with methyl iodide in THF to form a quaternary ammonium salt (yield: 88%) .

    C24H28ClNO3+CH3IC25H31ClINO3\text{C}_{24}\text{H}_{28}\text{ClNO}_3+\text{CH}_3\text{I}\rightarrow \text{C}_{25}\text{H}_{31}\text{ClINO}_3
  • Acylation:
    Acetyl chloride in pyridine yields the N-acetyl derivative (yield: 76%) .

Aromatic Ring Modifications

The p-chlorophenyl group undergoes electrophilic substitution under controlled conditions:

Reaction Conditions Product Regioselectivity
NitrationHNO₃/H₂SO₄, 0°C, 2h3-Nitro-4-chlorophenyl derivativePara to Cl
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF, 80°CBiaryl derivatives (e.g., 4-biphenyl)>90% conversion

The chlorine substituent directs incoming electrophiles to the meta position .

Transesterification

The benzilate ester undergoes exchange reactions with alcohols:

Alcohol Catalyst Product Yield
MethanolH₂SO₄Methyl p-chlorobenzilate82%
Benzyl alcoholTi(OiPr)₄Benzyl p-chlorobenzilate68%

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes into:

  • Primary products : Chlorobenzene, CO₂, and bicyclic amine fragments.

  • Mechanism : Retro-esterification followed by decarboxylation.

Biological Reactivity

Inhibition of acetylcholinesterase occurs via covalent modification of the active-site serine residue by the carbamate-like intermediate.

This compound’s reactivity is governed by its ester functionality, bicyclic amine core, and aromatic substituents. Applications in agrochemicals and medicinal chemistry exploit these transformations for targeted biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticholinergic Activity
Research has indicated that compounds similar to 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate exhibit significant anticholinergic properties, making them potential candidates for treating various conditions such as asthma and motion sickness. The compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which can help alleviate symptoms associated with excessive cholinergic activity.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed improved efficacy against muscarinic receptors compared to traditional anticholinergics, suggesting a potential for developing new therapeutic agents .

Neuropharmacological Research

2. Cognitive Enhancement
The compound has been investigated for its effects on cognitive functions. Studies suggest that it may enhance memory retention and learning capabilities through modulation of neurotransmitter systems.

Case Study : A double-blind clinical trial involving elderly patients showed that administration of the compound resulted in significant improvements in cognitive performance as measured by standardized tests .

Material Science Applications

3. Polymer Chemistry
9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate has been utilized as a building block in the synthesis of advanced polymers due to its unique structural features that allow for functionalization.

Polymer Type Application Properties Enhanced
Biodegradable PolymersPackaging MaterialsImproved strength and flexibility
Conductive PolymersElectronicsEnhanced electrical conductivity

Synthesis and Derivatives

The synthesis of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate involves several steps, including the reaction of 9-azabicyclo(3.3.1)nonane with p-chlorobenzoyl chloride under basic conditions to yield the final product.

Mechanism of Action

The mechanism of action of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate involves its interaction with specific molecular targets. This could include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The pharmacological and structural properties of 9-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane p-chlorobenzilate can be contextualized against related derivatives:

Structural Analogues and Substitution Effects
Compound Name N-Substituent Additional Functionalization Key Pharmacological Activity Reference
Target Compound 2-Hydroxyethyl p-Chlorobenzilate ester Potential anticholinergic/sigma-2R ligand
9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one Phenyl Ketone at C3 Intermediate for granisetron synthesis (5-HT3 antagonist)
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine Methyl Primary amine at C3 Monoamine reuptake inhibitor (antidepressant)
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Benzyl Ketone at C3 Cholinergic receptor modulator
3-Oxa-9-azabicyclo[3.3.1]nonane derivatives Ether bridge at C3 Carboxylic acid or sulfonamide CXCR6/JAK kinase inhibitors
Glycolated 9-azabicyclo[3.3.1]nonanes Ethylene glycol derivatives Variable (e.g., pyrazinyloxy) Central anticholinergic agents

Key Structural Insights :

  • N-Substituent Flexibility : The 9-position tolerates diverse substituents, including alkyl (methyl), aryl (phenyl), and hydroxyethyl groups. Hydrophilic substituents like 2-hydroxyethyl may improve blood-brain barrier penetration compared to bulkier benzyl groups .
  • C3 Functionalization : Ketones (e.g., 9-phenyl derivative) are common intermediates, while amines (e.g., 9-methyl-3-amine) or ethers (e.g., 3-oxa derivatives) modulate target selectivity. The p-chlorobenzilate ester in the target compound likely enhances sigma-2 receptor affinity .
Pharmacological and Therapeutic Comparisons
  • Kinase Inhibition: 3-Oxa-9-azabicyclo[3.3.1]nonane sulfonamides inhibit JAK kinases, highlighting the scaffold’s adaptability for enzyme targeting. The target compound’s benzilate ester may instead favor receptor-based mechanisms .

Biological Activity

9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate is a compound belonging to the class of azabicyclic derivatives, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate can be described by its molecular formula C15H18ClNC_{15}H_{18}ClN and a molecular weight of approximately 255.76 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

Biological Activity Overview

Research indicates that compounds within the azabicyclo family exhibit various pharmacological effects, including:

  • Anticholinergic Activity : Many azabicyclo compounds are known to act as antagonists at muscarinic acetylcholine receptors, which can influence cognitive functions and memory.
  • Analgesic Effects : Some derivatives demonstrate pain-relieving properties, making them potential candidates for developing analgesics.
  • Antidepressant Properties : Certain azabicyclo derivatives have been investigated for their potential antidepressant effects through modulation of neurotransmitter systems.

The biological activity of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate is primarily attributed to its interaction with neurotransmitter receptors. The compound is believed to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing mood and cognitive function.

MechanismDescription
Muscarinic AntagonismBlocks acetylcholine receptors, affecting cognition
Neurotransmitter ModulationInhibits reuptake of serotonin and norepinephrine
Pain ReliefPotential analgesic effects through central mechanisms

Study 1: Antidepressant Effects

In a double-blind study involving patients with major depressive disorder, participants receiving 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate showed significant improvement in depression scores compared to placebo controls. The study highlighted the compound's efficacy in enhancing mood through serotonin modulation.

Study 2: Analgesic Properties

A preclinical study evaluated the analgesic effects of the compound in rodent models. Results indicated a significant reduction in pain responses when treated with varying doses of the compound, suggesting its potential utility in pain management therapies.

Pharmacokinetics

The pharmacokinetic profile of 9-(2-Hydroxyethyl)-9-azabicyclo(3.3.1)nonane p-chlorobenzilate indicates rapid absorption and distribution within the central nervous system (CNS). Metabolism occurs primarily via hepatic pathways, with renal excretion being the main route for elimination.

Q & A

Advanced Research Question

  • X-ray Diffraction : Resolve unit cell parameters (e.g., space group P2₁/c for a related compound ).
  • Hirshfeld Surface Analysis : Quantify interaction types (e.g., 30% H⋯H contacts, 15% C⋯O contacts) .
  • DFT Calculations : Compare experimental bond lengths/angles with optimized geometries (RMSD < 0.02 Å) .

Table 4 : Crystallographic data for a diazabicyclononane derivative

ParameterValue
Space groupP2₁/c
Bond length (C-N)1.47 Å
Dihedral angle112.3°

How to evaluate ecological impact given limited toxicity data?

Advanced Research Question

QSAR Modeling : Predict toxicity using quantitative structure-activity relationships (e.g., ECOSAR).

Microtox Assays : Test acute toxicity in Vibrio fischeri (IC₅₀ < 100 mg/L indicates high hazard) .

Degradation Studies : Monitor hydrolysis/photolysis rates under environmental conditions .

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